l-Arabinose, didecyl mercaptal l-Arabinose, didecyl mercaptal
Brand Name: Vulcanchem
CAS No.: 112159-71-4
VCID: VC0219764
InChI:
SMILES:
Molecular Formula: C8H12O3
Molecular Weight: 0

l-Arabinose, didecyl mercaptal

CAS No.: 112159-71-4

Cat. No.: VC0219764

Molecular Formula: C8H12O3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

l-Arabinose, didecyl mercaptal - 112159-71-4

Specification

CAS No. 112159-71-4
Molecular Formula C8H12O3
Molecular Weight 0

Introduction

Chemical Identity and Structural Characteristics

l-Arabinose, didecyl mercaptal is a derivative of l-arabinose, a naturally occurring pentose sugar. This compound belongs to the class of mercaptals, which are formed by the reaction of aldehydes with thiols. In this case, l-arabinose reacts with decanethiol to form the didecyl mercaptal derivative.

Basic Identification Data

The following table presents the essential identifying information for l-Arabinose, didecyl mercaptal:

ParameterValue
Chemical Namel-Arabinose, didecyl mercaptal
Synonymsl-Arabinose, didecyl dithioacetal; 5,5-bis(decylsulfanyl)pentane-1,2,3,4-tetrol
CAS Registry Number112159-71-4
Molecular FormulaC₂₅H₅₂O₄S₂
Molar Mass480.81 g/mol
InChI KeyNHSTWCFIJXPDJN-UHFFFAOYSA-N

The compound is structurally characterized as having the l-arabinose backbone with two decyl mercaptan groups attached at what was originally the aldehyde carbon, forming a dithioacetal functional group .

Structural Analysis

l-Arabinose, didecyl mercaptal can be described as 5,5-bis(decylsulfanyl)pentane-1,2,3,4-tetrol, which accurately represents its chemical structure . The compound features:

  • A pentane backbone with hydroxyl groups at positions 1, 2, 3, and 4

  • Two decylsulfanyl groups (C₁₀H₂₁S-) attached to the 5-position carbon

  • A tetrol structure derived from the parent l-arabinose sugar

The SMILES notation for this compound is OC(C(C(O)C(SCCCCCCCCCC)SCCCCCCCCCC)O)CO, which provides a linear representation of its molecular structure .

Physical and Chemical Properties

l-Arabinose, didecyl mercaptal exhibits specific physical and chemical properties that distinguish it from its parent compound, l-arabinose, and from other mercaptal derivatives.

Physical Properties

The physical properties of l-Arabinose, didecyl mercaptal have been determined through both experimental measurements and computational predictions:

PropertyValueMethod
Physical StateSolidObserved
Density1.043 ± 0.06 g/cm³Predicted
Boiling Point638.7 ± 55.0 °CPredicted
pKa13.13 ± 0.20Predicted

The high boiling point reflects the substantial molecular weight of the compound and the presence of strong intermolecular forces due to the multiple hydroxyl groups .

Chemical Reactivity

As a dithioacetal derivative, l-Arabinose, didecyl mercaptal exhibits chemical properties characteristic of this functional group:

  • Stability under basic conditions

  • Susceptibility to hydrolysis under acidic conditions

  • Potential for further derivatization at the hydroxyl groups

  • Lower reactivity at the dithioacetal carbon compared to the original aldehyde in l-arabinose

The hydroxyl groups maintain their reactivity similar to the parent l-arabinose compound, allowing for selective derivatization through various chemical transformations .

Mercaptal DerivativeReaction ConditionsReference
l-Arabinose diethyl mercaptalRoom temperature reaction in tetrahydrofuran with silver oxide
D-Arabinose, dipropyl mercaptalSimilar conditions with propanethiol instead of decanethiol

The methylation of l-Arabinose diethyl mercaptal has been studied, showing that the hydroxyl group at C2 is the most reactive toward methylation, followed by the primary C5-hydroxyl group . This information might be relevant for understanding the reactivity patterns of l-Arabinose, didecyl mercaptal.

Spectroscopic Characteristics

Spectroscopic data for l-Arabinose, didecyl mercaptal is available from specialized databases and can be used for compound identification and structural confirmation.

Mass Spectral Properties

Mass spectral data for l-Arabinose, didecyl mercaptal have been recorded and catalogued:

  • SPLASH: splash10-0a4l-9101000000-3c2b0ecc581bfff9b3ba (A unique identifier for the mass spectrum)

  • The mass spectrum exhibits characteristic fragmentation patterns reflecting the cleavage of the C-S bonds and fragmentation of the decyl chains

This spectral fingerprint serves as a unique identifier for the compound and can be used for its detection and quantification in complex mixtures .

Relationship to l-Arabinose

To fully understand l-Arabinose, didecyl mercaptal, it is important to consider its relationship to the parent compound, l-arabinose.

Comparison with l-Arabinose

l-Arabinose is a pentose sugar with the molecular formula C₅H₁₀O₅ and a molecular weight of 150.13 g/mol . It is a naturally occurring monosaccharide found in various plant sources and has been studied for its biological properties, particularly its effects on carbohydrate metabolism .

The formation of the didecyl mercaptal derivative significantly alters the physical and chemical properties of l-arabinose:

Propertyl-Arabinosel-Arabinose, didecyl mercaptal
Molecular Weight150.13 g/mol480.81 g/mol
SolubilityHighly water-solubleLikely lipophilic due to decyl chains
Melting Point158-160°CNot reported
Chemical ReactivityReducing sugar with reactive aldehydeNon-reducing with protected carbonyl

The conversion of l-arabinose to its didecyl mercaptal derivative effectively masks the reducing end of the sugar, potentially altering its biological interactions and chemical behavior .

SupplierCatalog NumberCountry of Origin
SAGECHEMS297739China
Dayang Chem (Hangzhou) Co., Ltd.Not specifiedChina
LetopharmNot specifiedNot specified

The compound appears to be available primarily for research and development purposes rather than for large-scale industrial applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator